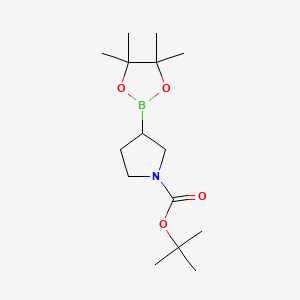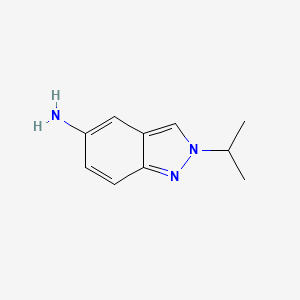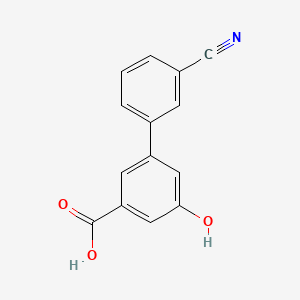![molecular formula C14H20N2O4 B572829 4-[2-(Boc-氨基)乙氧基]苯甲酰胺 CAS No. 1256633-40-5](/img/structure/B572829.png)
4-[2-(Boc-氨基)乙氧基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Boc-amino)ethoxy]benzamide, also known as tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate, is a research chemical with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol. This compound is characterized by its tert-butyl carbamate (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
科学研究应用
4-[2-(Boc-amino)ethoxy]benzamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Boc-amino)ethoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-(Boc-amino)ethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[2-(Boc-amino)ethoxy]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
化学反应分析
Types of Reactions
4-[2-(Boc-amino)ethoxy]benzamide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or hydroxyl groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Hydrolysis: The major product is the free amine derivative of the compound.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.
作用机制
The mechanism of action of 4-[2-(Boc-amino)ethoxy]benzamide is primarily related to its ability to act as a precursor or intermediate in the synthesis of other compounds. The Boc protecting group allows for selective reactions at other functional groups without interference from the amine group. Upon removal of the Boc group, the free amine can participate in various biochemical interactions, potentially targeting specific enzymes or receptors.
相似化合物的比较
Similar Compounds
4-(2-Aminoethoxy)benzamide: Lacks the Boc protecting group, making it more reactive but less selective in synthetic applications.
4-(2-(Boc-amino)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide, leading to different reactivity and applications.
Uniqueness
4-[2-(Boc-amino)ethoxy]benzamide is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and drug development.
属性
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWMOZKXAYRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)



![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)









